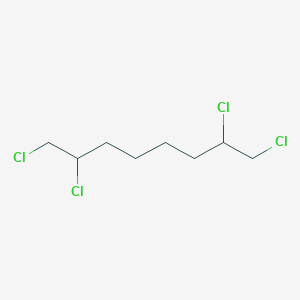
4-Butylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, featuring a butyl group at the fourth position and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridine-2-carbonitrile typically involves the reaction of 4-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrile group is introduced at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Butylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various chemicals used in industrial processes.
Mechanism of Action
The mechanism of action of 4-Butylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In materials science, its electronic properties are exploited to develop new materials. The exact pathways and molecular targets vary based on the specific use case.
Comparison with Similar Compounds
4-tert-Butylpyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
4-Methylpyridine-2-carbonitrile: Features a methyl group at the fourth position.
4-Ethylpyridine-2-carbonitrile: Contains an ethyl group at the fourth position.
Uniqueness: 4-Butylpyridine-2-carbonitrile is unique due to its specific combination of a butyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
142730-56-1 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-butylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-3-4-9-5-6-12-10(7-9)8-11/h5-7H,2-4H2,1H3 |
InChI Key |
YQZRZYMVMSUIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)


![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)


![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)
